molecular formula C18H23NO B2534441 2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE CAS No. 879915-30-7

2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Cat. No.: B2534441
CAS No.: 879915-30-7
M. Wt: 269.388
InChI Key: VGLSVSSKSIKWQA-UHFFFAOYSA-N
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Description

2-(3-Phenyladamantan-1-yl)acetamide is a synthetic adamantane-derived compound characterized by a phenyl-substituted adamantane core linked to an acetamide group. Adamantane derivatives are renowned for their structural rigidity and lipophilicity, which enhance their ability to penetrate biological membranes and interact with hydrophobic targets .

Properties

IUPAC Name

2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSVSSKSIKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyladamantan-1-yl)acetamide typically involves the reaction of 3-phenyladamantane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process can be summarized as follows:

    Starting Material: 3-phenyladamantane

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Controlled temperature (around 60-80°C) and pressure

Industrial Production Methods

In an industrial setting, the production of 2-(3-phenyladamantan-1-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and increase the production scale. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Alternative Pathways

  • Radical-Mediated Amidation : Copper-catalyzed reactions with benzamide generate mixtures of regioisomers (e.g., 1- vs. 2-adamantyl benzamides) under tert-butoxy radical initiation .

  • Hydrolysis : Acidic or basic hydrolysis of the acetamide group yields 2-(3-phenyladamantan-1-yl)acetic acid, a key intermediate for further derivatization.

N-Alkylation

The acetamide’s NH2 group undergoes alkylation with alkyl halides or epoxides in polar aprotic solvents (DMF, DCM):
Example :

  • Reagent : Methyl iodide

  • Base : K2CO3

  • Yield : ~44–78% (similar to N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) .

Acylation

Reaction with acyl chlorides introduces acyl groups at the amide nitrogen:
Example :

  • Reagent : Acetyl chloride

  • Conditions : 0°C, DCM/NaOH biphasic system

  • Outcome : Forms N-acetylated derivatives, enhancing metabolic stability .

Antimycobacterial Analogues

Modification of the adamantane core’s C-2 position with ethyl, butyl, or benzyl groups improves activity against Mycobacterium abscessus:

DerivativeIC50 (µM)Fold Improvement vs. SQ109
C-2 Ethyl0.25
C-2 Benzyl0.12

Antimalarial Derivatives

Adamantyl C-2 ethyl/benzyl analogs exhibit 4–10× enhanced activity against Plasmodium falciparum (IC50: 0.8–1.2 µM) with low cytotoxicity (HepG2 CC50 > 50 µM) .

Spectroscopic Characterization

Critical data for verifying reaction outcomes:

  • 1H NMR (CDCl3) : δ 7.38–7.17 (m, 5H, phenyl), 2.97–2.81 (m, 3H, piperidine), 1.90–1.64 (m, 10H, adamantane) .

  • LC/MS : m/z 353.39 [M+H]+ (C23H32N2O) .

Key Challenges and Side Reactions

  • Steric Hindrance : Bulky adamantane limits coupling efficiency (e.g., 15–30% yields in piperidine conjugates) .

  • Byproduct Formation : Radical-mediated reactions produce regioisomers (e.g., 1-phenyladamantane) or alkenes via β-hydrogen elimination .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Byproducts
Amide CouplingEDCI, DIEA, DCM, RT15–30Unreacted carboxylic acid
N-AlkylationK2CO3, DMF, 60°C44–78Di-alkylated species
Hydrolysis33% HBr/HOAc, reflux60–85Primary amide

Mechanistic Insights

  • Copper-Mediated Pathways : tert-Butoxy radicals abstract hydrogen from adamantane, generating adamantyl radicals that combine with copper-amidate intermediates .

  • Steric Effects : The 3-phenyl group directs electrophilic substitution to the adamantane’s bridgehead positions.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Recent studies have indicated that derivatives of phenylacetamide compounds exhibit anticonvulsant properties. For instance, compounds structurally related to 2-(3-phenyladamantan-1-yl)acetamide have been synthesized and tested for their efficacy against seizures in animal models. A notable study synthesized several N-phenylacetamide derivatives and evaluated their activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results demonstrated that certain derivatives exhibited significant protection against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .

Antimicrobial Properties
Research has also highlighted the potential of adamantane derivatives, including 2-(3-phenyladamantan-1-yl)acetamide, as antimicrobial agents. A series of analogs were synthesized to evaluate their activity against various bacterial strains, including Mycobacterium tuberculosis. Some analogs showed enhanced activity compared to existing treatments, indicating their potential as new leads in anti-tubercular drug development .

Anticancer Activity
The compound has been investigated for its anticancer properties. A study focused on phenyladamantane derivatives demonstrated that they could inhibit cancer cell growth in vitro. The mechanism involved the modulation of specific signaling pathways associated with cell proliferation and survival. These findings support further exploration into 2-(3-phenyladamantan-1-yl)acetamide as a candidate for cancer therapy .

Biological Research

Mechanism of Action
The mechanism of action for 2-(3-phenyladamantan-1-yl)acetamide involves its interaction with biological targets within cells. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This includes enzyme inhibition and receptor modulation, which are crucial for developing drugs that target specific pathways in diseases.

Research on Viral Infections
Recent advancements have also explored the use of adamantane derivatives in treating viral infections, particularly filoviruses such as Ebola and Marburg viruses. Studies indicate that these compounds can interfere with viral replication mechanisms, offering a promising avenue for antiviral drug development .

Material Science Applications

Polymer Production
Due to its stable structure, 2-(3-phenyladamantan-1-yl)acetamide is being studied for applications in advanced materials and polymer production. Its properties lend themselves to creating durable materials with enhanced performance characteristics, which can be beneficial in various industrial applications .

Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

ED50 = Median effective dose; TD50 = Median toxic dose; Protective Index = TD50/ED50 .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundActivity Against MtbResistance Profile
SQ109ModerateSome resistant strains
Phenyl AnalogEnhancedLess resistance observed

Mechanism of Action

The mechanism of action of 2-(3-phenyladamantan-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (Compounds 5a–y)

  • Structure : These derivatives feature an indole ring fused to the adamantane core, with a 2-oxoacetamide group at the indole’s 3-position. The N-substituents vary (e.g., alkyl, aryl groups) .
  • Synthesis : Prepared via reaction of 2-(adamantan-1-yl)-1H-indol-3-yl intermediates with oxalyl chloride and amines, yielding products confirmed by HRMS and NMR .
  • The latter’s simpler phenyl-adamantane linkage may reduce steric hindrance, improving target accessibility.

2-((3-Hydroxyadamantan-1-yl)Amino)Acetic Acid

  • Structure: A hydroxylated adamantane linked to a glycine moiety via an amino group .

Phenoxyacetamide Derivatives

Aryloxycarboxylic Acetamides ()

  • Structure: Phenoxy groups substituted with electron-donating (e.g., Me, OMe) or withdrawing (e.g., Cl, COOCH₃) groups attached to an acetamide backbone .
  • Synthesis: Synthesized via nucleophilic substitution of substituted phenols with 2-chloroethanamide under basic conditions .
  • Key Differences: The phenoxy group introduces electronic effects that modulate reactivity and bioactivity. For instance, electron-withdrawing groups may enhance metabolic stability but reduce membrane permeability compared to the adamantane-phenyl system.

Chalcone-Modified Diphenyl Acetamides ()

  • Structure: Diphenylacetamide conjugated with chalcone (α,β-unsaturated ketone) via a phenoxy linker .
  • Synthesis : Derived from 2-chloro-N,N-diphenylacetamide reacting with chalcones .

Benzothiazole-Acetamide Hybrids ()

  • Structure : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides with methoxy or trifluoromethyl substituents .
  • Key Differences : The benzothiazole ring enhances affinity for enzymes or receptors (e.g., kinase inhibition). The trifluoromethyl group improves metabolic stability but may increase toxicity risks compared to adamantane derivatives.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Potential Applications References
2-(3-Phenyladamantan-1-yl)acetamide Adamantane-phenyl + acetamide Phenyl (adamantane C3) Likely via adamantane functionalization* CNS disorders, antiviral agents Inferred
N-Substituted 2-oxoacetamides Adamantane-indole + 2-oxoacetamide Variable N-alkyl/aryl groups Oxalyl chloride + amines Anticancer, antimicrobial
Aryloxycarboxylic acetamides Phenoxy + acetamide Electron-donating/withdrawing groups Nucleophilic substitution Enzyme inhibition, anti-inflammatory
Chalcone-diphenyl acetamides Chalcone + diphenylacetamide Chalcone (α,β-unsaturated ketone) Chloroacetylation + chalcone reaction Anticancer, antioxidant
Benzothiazole-acetamides Benzothiazole + arylacetamide Trifluoromethyl, methoxy Amine coupling reactions Kinase inhibition, neurodegeneration

*Synthesis inferred from analogous adamantane derivatization methods .

Research Findings and Implications

  • Synthetic Flexibility : Adamantane derivatives like 2-(3-phenyladamantan-1-yl)acetamide can be tailored via substitutions on the phenyl or acetamide groups to optimize bioactivity .
  • Pharmacological Potential: The adamantane core’s lipophilicity suggests utility in CNS-targeting drugs, whereas chalcone or benzothiazole hybrids may prioritize anticancer applications .
  • Stability and Toxicity : Trifluoromethyl groups () enhance stability but may pose toxicity risks, whereas adamantane’s inert carbon skeleton offers a safer profile .

Biological Activity

2-(3-Phenyladamantan-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly against various pathogens and its implications in drug development. This article reviews the synthesis, biological activity, and pharmacological relevance of this compound, supported by research findings and data tables.

Synthesis of 2-(3-Phenyladamantan-1-yl)acetamide

The synthesis of 2-(3-phenyladamantan-1-yl)acetamide typically involves the reaction of adamantane derivatives with acetamide. The general synthetic route can be outlined as follows:

  • Starting Materials : 3-Phenyladamantane and acetic anhydride or acetyl chloride.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent (e.g., dichloromethane).
  • Purification : The product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane, including 2-(3-phenyladamantan-1-yl)acetamide, exhibit significant antimicrobial properties. In particular:

  • Mycobacterium tuberculosis : Compounds similar to 2-(3-phenyladamantan-1-yl)acetamide have shown activity against Mycobacterium tuberculosis, with some analogs displaying IC50 values in the low micromolar range. Specifically, derivatives with phenyl groups have been noted for their enhanced potency against resistant strains .
CompoundMicrobial TargetIC50 (μM)
SQ109M. tuberculosis0.91
2-(3-Phenyladamantan-1-yl)acetamideM. abscessus~0.74

Antimalarial Activity

Another significant finding is the enhanced activity against Plasmodium falciparum, the causative agent of malaria. The presence of the adamantane structure appears to increase the efficacy of these compounds against the asexual blood stages of this parasite.

CompoundTarget PathogenActivity Level
C-2 Ethyl AnalogP. falciparum4–10x more active than SQ109

Anticonvulsant Activity

Research into the anticonvulsant properties of related compounds has revealed promising results. For instance, N-phenyl derivatives have been evaluated for their efficacy in models of epilepsy, showing significant protective effects in maximal electroshock (MES) tests . The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can influence activity levels.

Study on Antimicrobial Efficacy

A study focused on a series of SQ109 analogs demonstrated that those containing phenyl groups exhibited superior activity against both M. tuberculosis and M. abscessus. The study highlighted that while some analogs had reduced efficacy due to increased steric hindrance from larger substituents, others maintained or enhanced their activity .

Antioxidant Properties

In addition to antimicrobial activity, some acetamide derivatives have been tested for antioxidant properties. These compounds exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-(3-phenyladamantan-1-yl)acetamide?

  • Methodology : Optimize synthesis via coupling reactions between adamantane derivatives and acetamide precursors. Use LC-HRMS/MS and ¹H-NMR to confirm structural integrity, paying attention to regioselectivity (e.g., avoiding isomerization during synthesis). For example, misassignment of hydroxyl-phenyl isomers in acetamide derivatives has been documented, necessitating rigorous spectral validation .
  • Key Data :

  • Purity : ≥98% (atom% D for deuterated analogs, if applicable) .
  • Stability : Store at 0–6°C to prevent degradation .

Q. How is the acute toxicity profile of 2-(3-phenyladamantan-1-yl)acetamide assessed?

  • Methodology : Conduct rodent LD50 studies (oral administration) with doses up to 2000 mg/kg. Monitor for neurotoxic or metabolic disturbances. Note that decomposition under heat may release NOx vapors, requiring fume hood use during handling .

Q. What standardized assays evaluate the compound’s biological activity (e.g., anticonvulsant, antioxidant)?

  • Methodology :

  • Anticonvulsant : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, comparing to derivatives like 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-phenylacetamide .
  • Antioxidant : Employ DPPH radical scavenging assays and lipid peroxidation inhibition tests, as applied to indole-acetamide derivatives .

Advanced Research Questions

Q. How can structural isomerism in acetamide derivatives lead to contradictory bioactivity data?

  • Case Study : A pilot study misassigned 2-(3-hydroxyphenyl)acetamide sulfate (meta-isomer) as the active metabolite, while follow-up NMR/HRMS revealed the ortho-isomer (2-(2-hydroxyphenyl)acetamide sulfate ) was responsible for observed activity .
  • Resolution : Use HPLC-coupled HRMS to differentiate isomers and validate purity. Include isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., GABA/AMPA receptors)?

  • Methodology :

  • Molecular Docking : Model interactions with GABA-A receptor binding pockets using software like AutoDock Vina. Prioritize derivatives with higher binding affinity than reference nootropics (e.g., piracetam) .
  • QSAR Models : Calculate descriptors (e.g., LogP, polar surface area) from optimized 2-(quinoline-4-yloxy)acetamide analogs to predict cytotoxicity and blood-brain barrier permeability .

Q. How can structure-activity relationships (SAR) guide optimization of adamantane-acetamide hybrids?

  • Data-Driven Approach :

  • IC50/LogP Correlation : Derivatives with electron-withdrawing substituents (e.g., bromo, iodo) on aromatic rings show enhanced activity (see table below) .
  • Table : Select SAR Data from Indole-Acetamide Derivatives
Compound (Substituent)LogPIC50 (µM)
2-Bromobenzyl5.5143
4-Iodobenzyl5.3644
4-Mercaptobenzyl5.2245

Q. How should researchers resolve discrepancies in metabolite identification during pharmacokinetic studies?

  • Best Practices :

  • Combine HRMS/MS fragmentation patterns with synthetic reference standards (e.g., sulfate conjugates).
  • Validate using stable isotope-labeled internal standards to distinguish endogenous vs. exogenous metabolites .

Methodological Notes

  • Avoid Commercial Pitfalls : Early-discovery suppliers (e.g., Sigma-Aldrich) may not provide analytical data; independently verify purity via HPLC-UV/ELSD .
  • Toxicological Testing : Include decomposition product analysis (e.g., NOx detection via FTIR) in safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.